molecular formula C7H8ClF2NO2S B3025405 2-[(Difluoromethyl)sulfonyl]aniline hydrochloride CAS No. 1172364-87-2

2-[(Difluoromethyl)sulfonyl]aniline hydrochloride

Cat. No.: B3025405
CAS No.: 1172364-87-2
M. Wt: 243.66 g/mol
InChI Key: LSBGBCYXFNZFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Difluoromethyl)sulfonyl]aniline hydrochloride is a chemical compound with the molecular formula C7H7F2NO2S•HCl. It is known for its unique chemical structure, which includes a difluoromethyl group attached to a sulfonyl group and an aniline moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Difluoromethyl)sulfonyl]aniline hydrochloride typically involves the reaction of aniline with difluoromethyl sulfone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfonyl]aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-[(Difluoromethyl)sulfonyl]aniline hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Difluoromethyl)sulfonyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The sulfonyl group may also play a role in modulating the compound’s interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfanyl)-5-(trifluoromethyl)aniline
  • 2-Fluoro-4-(trifluoromethyl)aniline
  • 3-(Difluoromethyl)aniline
  • 2-(Trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Fluoro-6-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)aniline

Uniqueness

2-[(Difluoromethyl)sulfonyl]aniline hydrochloride is unique due to the presence of both difluoromethyl and sulfonyl groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-(difluoromethylsulfonyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S.ClH/c8-7(9)13(11,12)6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBGBCYXFNZFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610041
Record name 2-(Difluoromethanesulfonyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24906-75-0
Record name 2-(Difluoromethanesulfonyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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